molecular formula C19H33N3O2S B5212669 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane

Cat. No.: B5212669
M. Wt: 367.6 g/mol
InChI Key: BNAAEZBAPGNORY-UHFFFAOYSA-N
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Description

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane is a complex organic compound featuring an imidazole ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and cyclobutylmethylsulfonyl groups. The final step involves the formation of the azepane ring. Common reagents used in these reactions include various alkyl halides, sulfonyl chlorides, and amines. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The butyl and cyclobutylmethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, while the azepane ring can provide structural rigidity and influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-(cyclobutylmethylsulfonyl)imidazole: Lacks the azepane ring, which may affect its biological activity and stability.

    1-[[3-Butyl-2-(methylsulfonyl)imidazol-4-yl]methyl]azepane: Contains a methylsulfonyl group instead of a cyclobutylmethylsulfonyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane is unique due to the combination of its structural features, including the imidazole ring, sulfonyl group, and azepane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2S/c1-2-3-13-22-18(15-21-11-6-4-5-7-12-21)14-20-19(22)25(23,24)16-17-9-8-10-17/h14,17H,2-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAAEZBAPGNORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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